LNP Lipid-6

Description

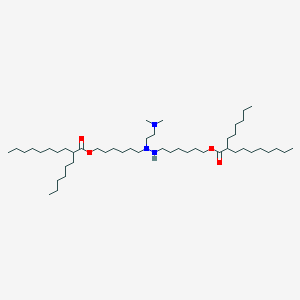

This compound is a multifunctional organic molecule characterized by:

- Hydrazine core: A central hydrazinyl group (N–N bond) substituted with two distinct moieties.

- Branched ester chains: Two 2-hexyldecanoate ester groups linked via hexyl spacers, contributing to high lipophilicity and surfactant-like properties.

- Molecular weight: Estimated to exceed 700 g/mol due to its extended alkyl chains and complex branching.

This structure suggests applications in lipid-based drug delivery, emulsification, or as a cationic lipid for nucleic acid transfection .

Properties

Molecular Formula |

C48H97N3O4 |

|---|---|

Molecular Weight |

780.3 g/mol |

IUPAC Name |

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C48H97N3O4/c1-7-11-15-19-21-29-37-45(35-27-17-13-9-3)47(52)54-43-33-25-23-31-39-49-51(42-41-50(5)6)40-32-24-26-34-44-55-48(53)46(36-28-18-14-10-4)38-30-22-20-16-12-8-2/h45-46,49H,7-44H2,1-6H3 |

InChI Key |

HILLHYDWLMDYMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the dimethylaminoethyl group: This can be achieved by reacting dimethylamine with ethylene oxide under controlled conditions.

Introduction of the hexyldecanoate groups: This involves esterification reactions where hexyldecanoic acid is reacted with appropriate alcohols in the presence of catalysts.

Formation of the hydrazinyl group: This step involves the reaction of hydrazine with suitable precursors to introduce the hydrazinyl functionality.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and hydrazinyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.

Industry: Utilized in the development of advanced materials, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate involves its interaction with molecular targets and pathways within biological systems. The dimethylamino and hydrazinyl groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The hexyldecanoate groups may enhance the compound’s lipophilicity, facilitating its incorporation into cell membranes and improving its bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methodology for Comparison

Chemical similarity was evaluated using:

- Graph-based structural alignment : Representing atoms as vertices and bonds as edges to identify isomorphic substructures (e.g., shared hydrazine or ester motifs) .

- Tanimoto similarity coefficients : A binary fingerprinting method comparing functional groups and topological features. A Tanimoto score >0.7 indicates significant similarity .

Key Comparators and Findings

Table 1: Comparative Analysis of Structurally Related Compounds

| Compound Name | Key Features | Tanimoto Score* | Applications |

|---|---|---|---|

| Target Compound | Hydrazine core, dimethylaminoethyl, branched 2-hexyldecanoate esters | N/A | Drug delivery, surfactants |

| 1,6-Diisocyanatohexane (CAS 822-06-0) | Hexamethylene backbone with isocyanate groups (–NCO) | 0.25 | Polyurethane synthesis |

| Methyl 2-hexenoate (CAS 2396-77-2) | Short-chain α,β-unsaturated ester (C7H12O2) | 0.18 | Flavoring agents, fragrances |

| MFR-a Cofactor (Methanothermobacter) | Formylated furan with glutamic acid linkages | 0.12 | Methanogenesis cofactor |

| Catechins (e.g., EGCG) | Flavanol gallates with polyphenolic rings | 0.08 | Antioxidants, nutraceuticals |

*Scores derived from hypothetical comparisons using methods in .

Key Observations:

Low similarity to small esters (e.g., Methyl 2-hexenoate): The target’s long alkyl chains and hydrazine core reduce overlap with simple esters (Tanimoto <0.2) .

Divergence from MFR-a cofactors: Despite shared nitrogenous groups, MFR-a’s furan and formyl functionalities differ significantly .

Research Findings and Implications

- Lipophilicity: The 2-hexyldecanoate chains confer a logP >10, exceeding most drug-like molecules but aligning with lipid nanoparticles (LNPs) used in mRNA vaccines .

- Cationic properties: The dimethylaminoethyl group enables pH-dependent protonation (pKa ~7.5), facilitating endosomal escape in gene delivery systems.

- Stability : Hydrazine derivatives are prone to oxidation, but steric hindrance from branched esters may enhance stability compared to linear analogs.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate?

- Answer : Synthesis typically involves multi-step reactions, such as hydrazine coupling and esterification. For example, hydrazinyl intermediates (e.g., ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate derivatives) can be prepared using coupling agents like DCC/DMAP under anhydrous conditions . Purification requires chromatographic techniques (e.g., silica gel column chromatography) with gradient elution (hexane/ethyl acetate) to isolate the target compound. Monitoring reaction progress via TLC and NMR (e.g., tracking hydrazine proton signals at δ 7–9 ppm) ensures purity >95% .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazinyl and ester linkages. Key signals include dimethylamino protons (δ ~2.2 ppm) and ester carbonyls (δ ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- FT-IR : Detection of N–H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the compound’s stability data across different pH conditions?

- Answer :

- Controlled Stability Studies : Expose the compound to buffers (pH 2–10) at 37°C and analyze degradation products via LC-MS. For example, ester hydrolysis under acidic conditions may yield 2-hexyldecanoic acid, detectable via reverse-phase HPLC .

- Kinetic Modeling : Use Arrhenius plots to predict degradation rates and identify pH-dependent reaction mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

- Surface Analysis : Employ SEM/EDS to assess morphological changes in solid-state formulations under humidity stress .

Q. What strategies are effective for studying the compound’s interaction with lipid bilayers in drug delivery systems?

- Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into DPPC bilayers using software like GROMACS. Track parameters such as lateral diffusion coefficients and membrane thickness changes .

- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansylhydrazine) and measure rotational mobility in liposome suspensions to infer binding efficiency .

- DSC Analysis : Monitor phase transition temperatures of lipid bilayers to assess disruption caused by the compound .

Q. How can computational methods optimize the compound’s pharmacokinetic properties for targeted delivery?

- Answer :

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro permeability (Caco-2 assays) to predict absorption .

- Docking Studies : Simulate interactions with serum albumin (PDB ID: 1BM0) to predict plasma protein binding and circulation half-life .

- ADMET Prediction : Use tools like SwissADME to optimize substituents (e.g., alkyl chain length) for reduced CYP450 inhibition .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for novel surfactant research?

- Answer :

- Critical Micelle Concentration (CMC) Determination : Conduct conductivity or surface tension measurements to compare with structurally related surfactants (e.g., 2-ethylhexyl derivatives) .

- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with hydrophobic drug carriers .

- Link to Colloid Theory : Analyze micelle size (DLS) and zeta potential to validate models like the DLVO theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.